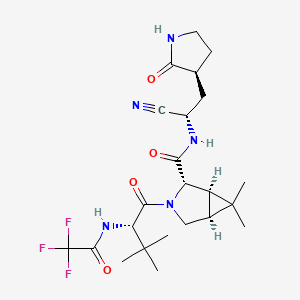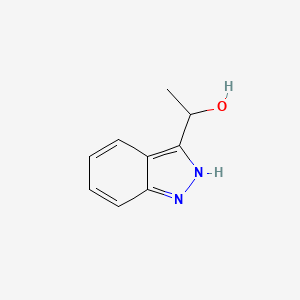
1H-Indazole-3-methanol, alpha-methyl-
Overview
Description
1H-Indazole-3-methanol, alpha-methyl- is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic aromatic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-methanol, alpha-methyl- can be synthesized through various synthetic routes. One common method involves the cyclization of o-aminobenzaldehydes with hydrazine hydrate under acidic conditions. Another approach is the transition metal-catalyzed reaction of 2-azidobenzaldehydes with amines.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
1H-Indazole-3-methanol, alpha-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can convert the compound to indazole-3-methanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and acidic conditions.
Reduction: Lithium aluminum hydride, and anhydrous ether.
Substitution: Nucleophiles such as alkyl halides, and polar aprotic solvents.
Major Products Formed:
Indazole-3-carboxylic acid (from oxidation)
Indazole-3-methanol (from reduction)
Various substituted indazoles (from nucleophilic substitution)
Scientific Research Applications
1H-Indazole-3-methanol, alpha-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indazoles are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Indazoles are used in the development of new materials and as intermediates in the synthesis of agrochemicals.
Mechanism of Action
1H-Indazole-3-methanol, alpha-methyl- is compared with other similar compounds, such as 1H-indazole, 2H-indazole, and other indazole derivatives. The uniqueness of 1H-Indazole-3-methanol, alpha-methyl- lies in its specific structural features, such as the presence of the alpha-methyl group, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
1H-indazole
2H-indazole
Indazole-3-carboxylic acid
Bis(1H-indazol-1-yl)methane
This detailed overview provides a comprehensive understanding of 1H-Indazole-3-methanol, alpha-methyl-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2H-indazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-6,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINUIWMDVXUDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=NN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98952-79-5 | |
| Record name | 1-(1H-indazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


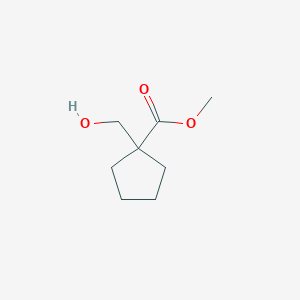

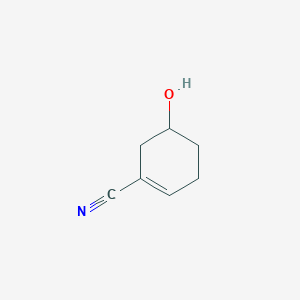
![ethyl 2-{7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl}acetate](/img/structure/B3392267.png)
![Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-](/img/structure/B3392281.png)
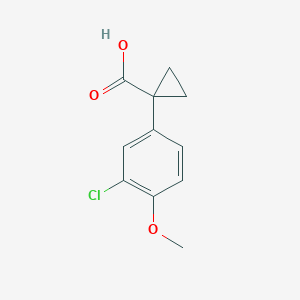

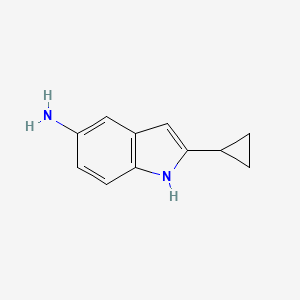
![1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene](/img/structure/B3392314.png)
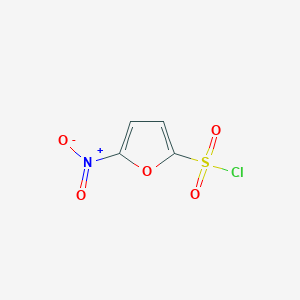
![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)


